

CM-TPMF: A Technical Guide to its Chemical Properties and Solubility

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Compound of Interest

Compound Name: CM-TPMF

Cat. No.: B1669273

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For Researchers, Scientists, and Drug Development Professionals

Introduction

CM-TPMF, identified as a potent and selective activator of the K(Ca)_{2.1} (SK1) small-conductance calcium-activated potassium channel, has emerged as a significant pharmacological tool for investigating the physiological roles of these channels. This technical guide provides an in-depth overview of the known chemical properties and solubility characteristics of **CM-TPMF**, intended to support researchers and drug development professionals in its application.

Chemical Properties

CM-TPMF is a complex small molecule with the IUPAC name (S,E)-N-(7-(1-(4-chloro-2-methylphenoxy)ethyl)-[1][2][3]triazolo[1,5-a]pyrimidin-2-yl)-N'-methoxyformimidamide. Its fundamental chemical properties are summarized in the table below.

| Property | Value | Reference |
|------------------------------|---|-----------|
| Chemical Formula | C ₁₆ H ₁₇ ClN ₆ O ₂ | [1] |
| Molecular Weight | 360.80 g/mol | [1] |
| Exact Mass | 360.1102 | [1] |
| Appearance | Solid powder | [1] |
| Purity | >98% | [1] |
| LogP | 2.8 | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 6 | [2] |
| Rotatable Bond Count | 6 | [2] |

Elemental Analysis:

| Element | Percentage |
|---------------|------------|
| Carbon (C) | 53.26% |
| Hydrogen (H) | 4.75% |
| Chlorine (Cl) | 9.83% |
| Nitrogen (N) | 23.29% |
| Oxygen (O) | 8.87% |

Solubility

CM-TPMF is reported to be soluble in dimethyl sulfoxide (DMSO)[1]. For in vivo applications where aqueous solutions are required, various formulation strategies can be employed to overcome its low water solubility. The following table outlines potential solvent systems.

| Solvent/System | Observation | Recommended Use |
|---|------------------|--|
| DMSO | Soluble[1] | Stock solutions, in vitro assays |
| Water | Low solubility | Not recommended for direct dissolution |
| PEG400 | Can be dissolved | Oral formulation[2] |
| 0.2% Carboxymethyl cellulose | Can be suspended | Oral formulation[2] |
| 0.25% Tween 80 and 0.5% Carboxymethyl cellulose | Can be dissolved | Oral formulation[2] |

Experimental Protocols

The following are detailed methodologies for key experiments related to the characterization of **CM-TPMF**'s chemical properties and activity.

Determination of Aqueous Solubility (Shake-Flask Method)

This is a standard method for determining the thermodynamic solubility of a compound.

Materials:

- **CM-TPMF** powder
- Phosphate-buffered saline (PBS), pH 7.4
- Microcentrifuge tubes (1.5 mL)
- Orbital shaker
- High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector
- Analytical balance

- Volumetric flasks

Procedure:

- Accurately weigh an excess amount of **CM-TPMF** powder and add it to a microcentrifuge tube.
- Add a known volume of PBS (e.g., 1 mL) to the tube.
- Securely cap the tube and place it on an orbital shaker at a constant temperature (e.g., 25 °C).
- Shake the mixture for a sufficient time to ensure equilibrium is reached (typically 24-48 hours).
- After shaking, centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the undissolved solid.
- Carefully collect an aliquot of the supernatant without disturbing the pellet.
- Prepare a series of standard solutions of **CM-TPMF** in a suitable solvent (e.g., DMSO) of known concentrations.
- Analyze the supernatant and the standard solutions by HPLC to determine the concentration of **CM-TPMF** in the saturated PBS solution.
- The solubility is reported in mg/mL or molarity.

K(Ca)_{2.1} Channel Activation Assay (Ion Flux-Based)

This protocol describes a general method to assess the activation of K(Ca)_{2.1} channels by **CM-TPMF** using a fluorescence-based ion flux assay.

Materials:

- Cells expressing K(Ca)_{2.1} channels (e.g., HEK293 cells)
- Fluorescence-based potassium ion flux assay kit (containing a potassium-sensitive dye)

- **CM-TPMF**

- Assay buffer (e.g., Hanks' Balanced Salt Solution)
- 96-well black, clear-bottom microplates
- Fluorescence plate reader

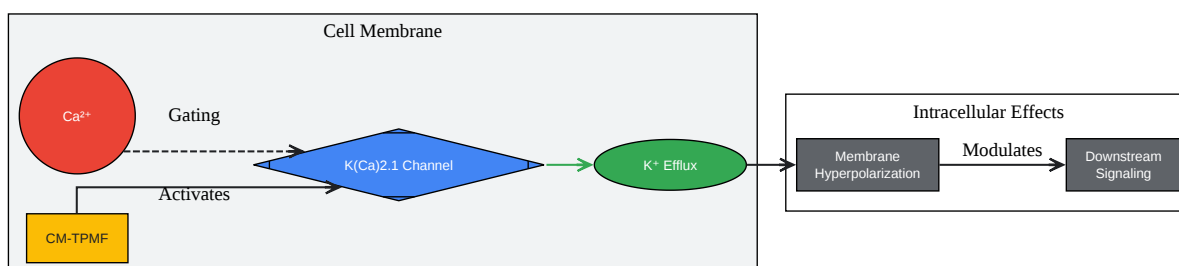
Procedure:

- **Cell Plating:** Seed the K(Ca)2.1-expressing cells into 96-well microplates at an appropriate density and allow them to adhere overnight.
- **Dye Loading:** Wash the cells with assay buffer and then incubate them with the potassium-sensitive fluorescent dye according to the manufacturer's instructions. This is typically done for 30-60 minutes at 37 °C.
- **Compound Addition:** Prepare serial dilutions of **CM-TPMF** in the assay buffer. After the dye loading, wash the cells again and add the different concentrations of **CM-TPMF** to the wells.
- **Baseline Fluorescence Measurement:** Measure the baseline fluorescence intensity using a fluorescence plate reader with appropriate excitation and emission wavelengths for the dye.
- **Potassium Challenge:** Add a high-potassium solution to all wells to depolarize the cell membrane and induce potassium influx through any open channels.
- **Fluorescence Measurement:** Immediately after the potassium challenge, measure the fluorescence intensity over time. An increase in intracellular potassium will lead to a change in the fluorescence of the dye.
- **Data Analysis:** The rate of fluorescence change or the peak fluorescence intensity is proportional to the potassium ion flux. Plot the response against the concentration of **CM-TPMF** to determine the EC₅₀ (half-maximal effective concentration) for K(Ca)2.1 channel activation.

Signaling Pathway and Experimental Workflow

K(Ca)2.1 Channel Activation and Downstream Effects

CM-TPMF acts as a positive modulator of K(Ca)2.1 channels. The activation of these channels leads to an efflux of potassium ions from the cell, causing hyperpolarization of the cell membrane. This hyperpolarization can have various downstream effects depending on the cell type, including the modulation of neuronal excitability and calcium signaling.

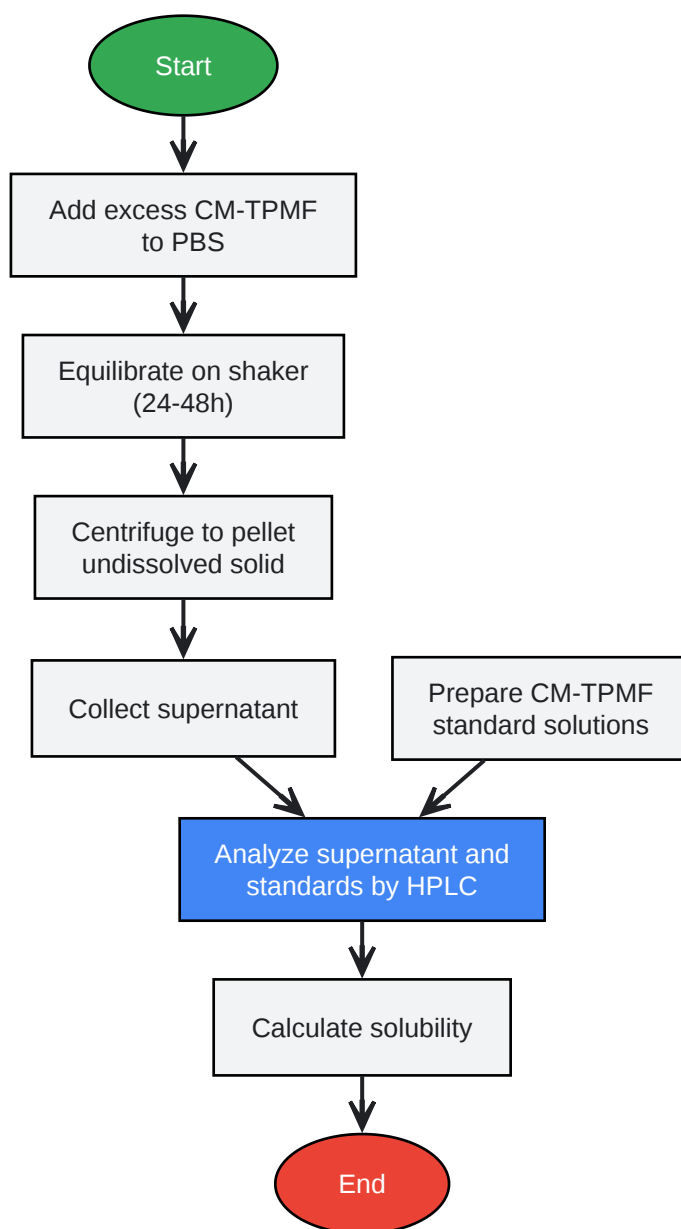


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Caption: K(Ca)2.1 channel activation by **CM-TPMF**.

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical flow of the shake-flask method for determining the aqueous solubility of **CM-TPMF**.



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Caption: Shake-flask solubility determination workflow.

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